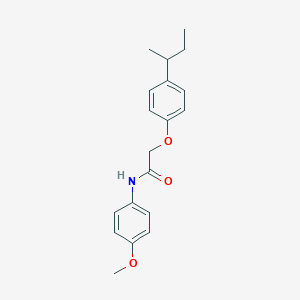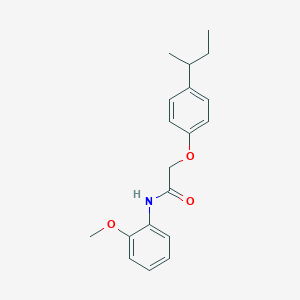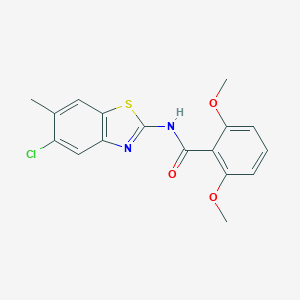![molecular formula C20H23ClN2O3 B251585 N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is widely used as an inhibitor of the nuclear factor kappa B (NF-κB) pathway.
作用機序
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. In the absence of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, which leads to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 binds to the cysteine residue of the IKK complex, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. It has also been shown to have anti-angiogenic properties, which make it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potent inhibitory activity against the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.
将来の方向性
The potential therapeutic applications of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 are still being explored, and several future directions can be identified. One of the future directions is the development of more potent and selective inhibitors of the NF-κB pathway. Another future direction is the investigation of the combination of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 with other therapeutic agents for the treatment of various diseases. Additionally, the use of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB in aging and age-related diseases is also an area of future research.
合成法
The synthesis of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)butyramide in the presence of triethylamine to yield the final product, N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082.
科学的研究の応用
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the expression of several pro-inflammatory genes, which contribute to the pathogenesis of various diseases.
特性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
N-[4-chloro-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-4-5-19(24)22-15-7-9-17(21)18(11-15)23-20(25)12-26-16-8-6-13(2)14(3)10-16/h6-11H,4-5,12H2,1-3H3,(H,22,24)(H,23,25) |
InChIキー |
JWZCLCGOXWKHNG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)




![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)